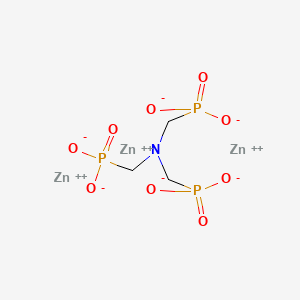

(Nitrilotris(methylene))trisphosphonic acid, zinc salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Nitrilotris(methylene))trisphosphonic acid, zinc salt is a chemical compound with the molecular formula C₃H₆NO₉P₃Zn₃. It is known for its chelating properties and is used in various industrial and scientific applications. The compound is also referred to as trizinc tris(phosphonatomethyl)amine .

Méthodes De Préparation

The synthesis of (Nitrilotris(methylene))trisphosphonic acid, zinc salt typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with zinc salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired zinc salt. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

(Nitrilotris(methylene))trisphosphonic acid, zinc salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and phosphonic acid derivatives.

Reduction: Reduction reactions can alter the oxidation state of zinc within the compound.

Substitution: The phosphonic acid groups can undergo substitution reactions with other chemical groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic substituents . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(Nitrilotris(methylene))trisphosphonic acid, zinc salt has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.

Biology: Employed in studies involving metal ion interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

Industry: Utilized in water treatment processes as a corrosion inhibitor and antisludging agent.

Mécanisme D'action

The mechanism of action of (Nitrilotris(methylene))trisphosphonic acid, zinc salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in unwanted chemical reactions. This chelating property is particularly useful in water treatment and industrial applications where metal ion control is crucial .

Comparaison Avec Des Composés Similaires

Similar compounds to (Nitrilotris(methylene))trisphosphonic acid, zinc salt include:

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.

Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and use in medical imaging.

Nitrilotriacetic acid (NTA): Used in similar applications but with different chelating strengths and specificities.

Compared to these compounds, this compound offers unique advantages in terms of its stability and effectiveness in specific industrial and research applications .

Propriétés

Numéro CAS |

68413-74-1 |

|---|---|

Formule moléculaire |

C3H6NO9P3Zn3 |

Poids moléculaire |

489.1 g/mol |

Nom IUPAC |

trizinc;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |

InChI |

InChI=1S/C3H12NO9P3.3Zn/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+2/p-6 |

Clé InChI |

DRFSHBQRYYTNCK-UHFFFAOYSA-H |

SMILES canonique |

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Numéros CAS associés |

6419-19-8 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)